molecular formula CF4O2S B1329296 Trifluoromethanesulfonyl fluoride CAS No. 335-05-7

Trifluoromethanesulfonyl fluoride

Cat. No.: B1329296
CAS No.: 335-05-7
M. Wt: 152.07 g/mol
InChI Key: SLVAEVYIJHDKRO-UHFFFAOYSA-N
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Description

Trifluoromethanesulfonyl fluoride, with the chemical formula CF₃SO₂F, is a highly reactive organofluorine compound. It is known for its role in Sulfur (VI) Fluoride Exchange (SuFEx) chemistry, which is a next-generation click reaction designed to assemble functional molecules quickly and modularly . This compound is widely used in organic synthesis due to its unique properties and reactivity.

Mechanism of Action

Target of Action

Trifluoromethanesulfonyl fluoride is a strong electrophile . It is primarily used to introduce the triflyl group, CF3SO2 . The primary targets of this compound are molecules with nucleophilic sites, such as phenols .

Mode of Action

This compound interacts with its targets through a process known as Sulfur(VI) Fluoride Exchange (SuFEx) chemistry . This process involves the replacement of fluoride at the electrophilic sulfur center . This compound is used as a new SuFEx handle to efficiently synthesize triflates and triflamides .

Biochemical Pathways

The biochemical pathways affected by this compound involve the transformation of various OH-containing materials into useful electrophiles for further derivatization . For example, aliphatic alcohols can be converted into alkyl fluorides or alkylating agents, carboxylic acids into acyl fluorides, and silyl ethers into sulfonate esters .

Pharmacokinetics

It is known that the compound is gaseous above -22 °c . This property may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The result of this compound’s action is the efficient synthesis of triflates and triflamides . It also enables the chemoselective trifluoromethanesulfonation of phenols vs. amine groups .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of water has been shown to be key towards achieving chemoselective trifluoromethanesulfonation of phenols vs. amine groups . Additionally, the compound is gaseous above -22 °C, which may affect its stability and efficacy in different environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trifluoromethanesulfonyl fluoride can be synthesized by reacting trifluoromethanesulfonyl chloride with a metal fluoride in the presence of water. The reaction conditions typically involve maintaining the water content between 0.6 to 10.0 mass% based on the metal fluoride . Another method involves the electrochemical fluorination of methylsulfonyl chloride in anhydrous hydrofluoric acid .

Industrial Production Methods: In industrial settings, this compound is produced using a two-chamber system where the compound is generated ex situ and used as a SuFEx handle to efficiently synthesize triflates and triflamides . This method is broadly tolerated and lends itself to peptide modification or coupling reactions.

Chemical Reactions Analysis

Types of Reactions: Trifluoromethanesulfonyl fluoride undergoes various types of reactions, including substitution reactions where it acts as an electrophile. It is particularly known for its role in SuFEx chemistry, where it facilitates the formation of triflates and triflamides .

Common Reagents and Conditions: Common reagents used in reactions with this compound include phenols and amines. The presence of water is crucial for achieving chemoselective trifluoromethanesulfonation of phenols versus amine groups .

Major Products: The major products formed from reactions involving this compound include triflates, triflamides, and triflimidate esters .

Comparison with Similar Compounds

  • Sulfuryl fluoride (SO₂F₂)
  • Thionyl tetrafluoride (SOF₄)
  • Ethenesulfonyl fluoride (CH₂CHSO₂F)

Comparison: Trifluoromethanesulfonyl fluoride is unique due to its high reactivity and efficiency in SuFEx chemistry. Compared to similar compounds, it offers better chemoselectivity and is more broadly tolerated in various reaction conditions . Its potential as an eco-friendly insulating gas also sets it apart from other fluorinated compounds .

Properties

IUPAC Name

trifluoromethanesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CF4O2S/c2-1(3,4)8(5,6)7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVAEVYIJHDKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CF4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059827
Record name Methanesulfonyl fluoride, trifluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335-05-7
Record name Trifluoromethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=335-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonyl fluoride, trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000335057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonyl fluoride, trifluoro-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methanesulfonyl fluoride, trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trifluoromethanesulphonyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.805
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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